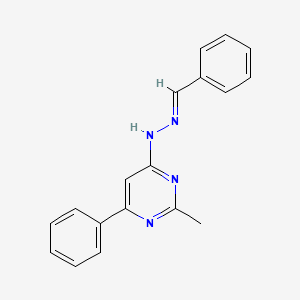

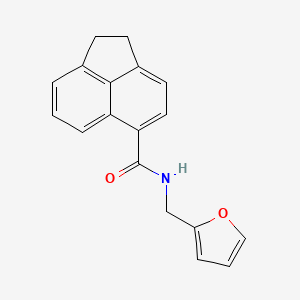

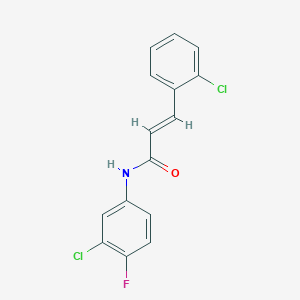

![molecular formula C11H15Cl2NO2 B5693127 2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)

2,2'-[(3,4-dichlorobenzyl)imino]diethanol

Descripción general

Descripción

2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chelating agent that can form stable complexes with metal ions, making it useful in many chemical and biological processes.

Aplicaciones Científicas De Investigación

2,2'-[(3,4-dichlorobenzyl)imino]diethanol has been extensively studied for its potential applications in various fields of scientific research. One area of interest is its use as a chelating agent in metal ion detection and quantification. The compound forms stable complexes with metal ions such as copper, zinc, and nickel, making it useful in analytical chemistry.

Another area of research is its potential as a corrosion inhibitor. The compound has been shown to inhibit the corrosion of metals such as steel and aluminum in acidic environments. This property makes it useful in the development of protective coatings for metal surfaces.

Mecanismo De Acción

The mechanism of action of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol involves the formation of stable complexes with metal ions. The compound contains two hydroxyl groups and a nitrogen atom, which can coordinate with metal ions to form chelate complexes. These complexes are stable and can be used in various chemical and biological processes.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. However, studies have shown that the compound has low toxicity and does not cause significant harm to living organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2,2'-[(3,4-dichlorobenzyl)imino]diethanol in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical chemistry applications. However, one limitation is that the compound is not readily available in large quantities, making it challenging to use in large-scale experiments.

Direcciones Futuras

There are several future directions for research on 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. One area of interest is its potential as a drug delivery agent. The compound's ability to form stable complexes with metal ions could be useful in developing targeted drug delivery systems.

Another area of research is its potential as a corrosion inhibitor in the oil and gas industry. The compound's ability to inhibit corrosion could be useful in developing more effective and environmentally friendly corrosion inhibitors.

In conclusion, 2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound with potential applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, corrosion inhibition, and potentially drug delivery. Further research is needed to explore its full potential in these areas.

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOXGSDQLJFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(CCO)CCO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)